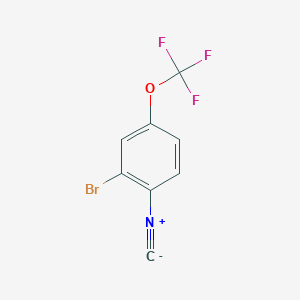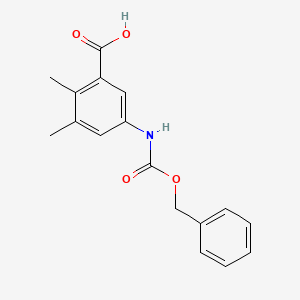
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a dimethylbenzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylbenzoic acid.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction.
Benzyloxycarbonyl Protection: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Final Coupling: The protected amino group is coupled with the 2,3-dimethylbenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the benzyloxycarbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are employed.
Major Products
Oxidation: Oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives.
Reduction: Reduction can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a variety of derivatives.
科学研究应用
Chemistry
In chemistry, 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The benzyloxycarbonyl group is a common protecting group in peptide synthesis, allowing for the study of peptide chains and their functions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The structural features of the compound can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
5-(((Benzyloxy)carbonyl)amino)valeric acid: Similar in structure but with a different core, leading to different reactivity and applications.
N-Benzyloxycarbonyl-5-aminovaleric acid: Another related compound with variations in the amino acid chain length and structure.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific combination of functional groups and the dimethylbenzoic acid core
属性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-8-14(9-15(12(11)2)16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI 键 |
FWFKNKQSDQKYAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


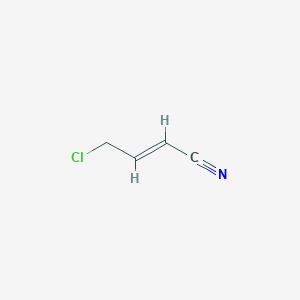
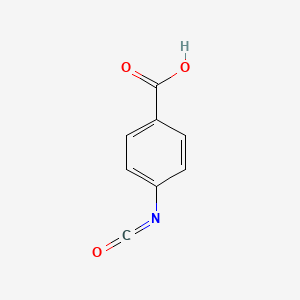
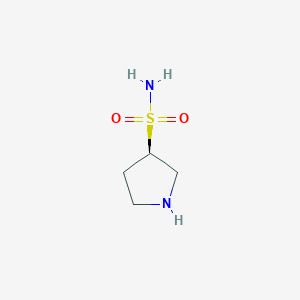
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
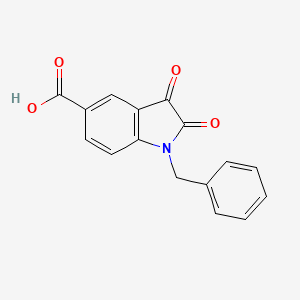
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
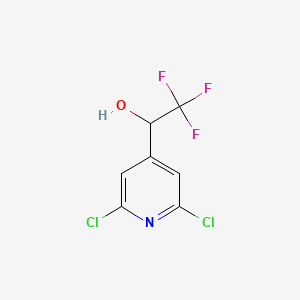
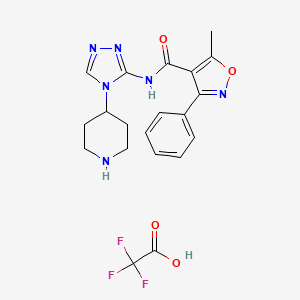
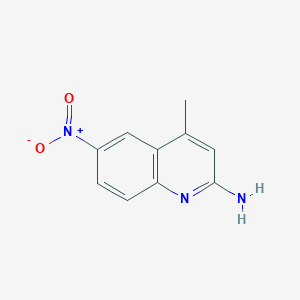
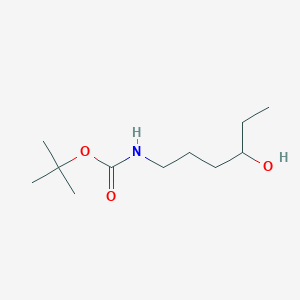
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
